Diethyl 2-((aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino)nonanedioate
Description
Structural Elucidation & Molecular Characterization of Diethyl 2-((Aminocarbonyl)(3-Cyclohexyl-3-Hydroxypropyl)Amino)Nonanedioate
Systematic IUPAC Nomenclature & Structural Formula Derivation
The systematic IUPAC name of this compound is derived through a hierarchical analysis of its substituents and backbone. The parent structure is nonanedioate , a nine-carbon dicarboxylic acid esterified at both termini with ethyl groups. The central nitrogen atom is bonded to two functional groups: an aminocarbonyl (carbamoyl) group and a 3-cyclohexyl-3-hydroxypropyl chain. According to IUPAC rules, substituents are prioritized based on functional group seniority, with amides outranking esters.
The full name, diethyl 2-[(aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate, reflects:
- Diethyl ester groups at positions 1 and 9 of the nonanedioic acid backbone.
- A secondary amine at position 2, substituted with a carbamoyl group and a 3-cyclohexyl-3-hydroxypropyl chain.
The structural formula (Figure 1) highlights the compound’s key features:
- Ester groups : Ethyl moieties at C1 and C9.
- Amide group : Carbamoyl (-NH-C=O) attached to the central nitrogen.
- Hydroxypropylcyclohexane : A three-carbon chain with a hydroxyl group at C3 and a cyclohexyl substituent.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{23}\text{H}{38}\text{N}{2}\text{O}{6} $$ |
| Molecular Weight | 462.56 g/mol |
| CAS Registry Number | 72814-26-7 |
| Key Functional Groups | Ester, Amide, Hydroxyl |
The derivation adheres to IUPAC’s amino acid and ester nomenclature guidelines, where prefixes like cyclohexyl and hydroxypropyl are assigned locants to specify positions.
Stereochemical Analysis: Configuration of Chiral Centers & Conformational Flexibility
The compound contains three chiral centers :
- The nitrogen-bound carbon (C2) of the nonanedioate backbone.
- The hydroxyl-bearing carbon (C3) of the propyl chain.
- The cyclohexyl-attached carbon (C3’) of the propyl chain.
These centers generate $$ 2^3 = 8 $$ potential stereoisomers. The absolute configuration depends on synthetic pathways, but typical resolutions favor the R configuration at the hydroxyl-bearing carbon due to steric and electronic factors during nucleophilic substitution.
Conformational flexibility arises from:
- Cyclohexyl ring puckering : The chair conformation minimizes steric strain between axial hydrogens and the hydroxypropyl chain.
- Ester group rotation : Free rotation around the C-O bonds of the ethyl esters, though hindered by the bulky cyclohexyl group.
- Hydroxypropyl chain dynamics : The -OH group participates in intramolecular hydrogen bonding with the amide carbonyl, stabilizing specific conformers.
Computational models suggest that the gauche conformation of the hydroxypropyl chain is energetically favored, reducing torsional strain between the hydroxyl and cyclohexyl groups.
Comparative Structural Relationship to Nonanedioate Ester Derivatives
This compound belongs to a broader class of nonanedioate esters , which vary in substituents and functionalization. Key structural comparisons include:
| Compound | Molecular Formula | Functional Groups | Key Differences |
|---|---|---|---|
| Diethyl nonanedioate | $$ \text{C}{13}\text{H}{24}\text{O}_{4} $$ | Ester | Lacks amide and cyclohexyl groups |
| Diethyl 2-aminononanedioate | $$ \text{C}{13}\text{H}{25}\text{NO}_{4} $$ | Ester, Primary amine | Simpler amine substitution |
| Diethyl 2-(cyclohexyl)nonanedioate | $$ \text{C}{19}\text{H}{34}\text{O}_{4} $$ | Ester, Cyclohexyl | Lacks amide and hydroxyl groups |
The addition of the amide and hydroxyl groups in the subject compound enhances its polarity and hydrogen-bonding capacity compared to simpler esters. This structural complexity may improve solubility in polar aprotic solvents, a property critical for pharmaceutical applications.
Functional Group Reactivity Profiling: Ester, Amide, Hydroxyl, and Cyclohexyl Moieties
Ester Groups
- Hydrolysis : Reacts with aqueous acid or base to form nonanedioic acid. Acidic conditions yield the dicarboxylic acid and ethanol, while basic conditions produce carboxylate salts.
- Aminolysis : Nucleophilic attack by amines replaces ethoxy groups with amide bonds, enabling peptide-like conjugate formation.
Amide Group
- Stability : Resists hydrolysis under mild conditions due to resonance stabilization. Requires strong acid/base or prolonged heating for cleavage.
- Hydrogen Bonding : The carbonyl oxygen acts as a hydrogen bond acceptor, influencing solubility and crystal packing.
Hydroxyl Group
- Oxidation : Susceptible to oxidation by agents like PCC or KMnO₄, forming a ketone.
- Esterification : Reacts with acyl chlorides or anhydrides to form ethers or esters.
Cyclohexyl Group
- Steric Effects : Hinders nucleophilic attack at adjacent positions.
- Lipophilicity : Enhances membrane permeability in biological systems.
The interplay of these groups dictates the compound’s reactivity. For example, the hydroxyl group’s proximity to the amide facilitates chelation with metal ions, a property exploitable in catalysis.
Properties
CAS No. |
72814-26-7 |
|---|---|
Molecular Formula |
C23H42N2O6 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
diethyl 2-[carbamoyl-(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate |
InChI |
InChI=1S/C23H42N2O6/c1-3-30-21(27)15-11-6-5-10-14-19(22(28)31-4-2)25(23(24)29)17-16-20(26)18-12-8-7-9-13-18/h18-20,26H,3-17H2,1-2H3,(H2,24,29) |
InChI Key |
FBGRKWRYTJJONG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCC(C(=O)OCC)N(CCC(C1CCCCC1)O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation of Diethyl Nonanedioate Backbone
- Starting Material: Nonanedioic acid (azelaic acid) or its derivatives.
- Esterification: Conversion to diethyl ester via Fischer esterification using ethanol and acid catalysis or via acid chloride intermediate with ethanol.
- Reaction Conditions: Typically reflux in ethanol with sulfuric acid or use of thionyl chloride to form acid chloride followed by ethanolysis.
Formation of Aminocarbonyl Group
- Amidation: Introduction of the aminocarbonyl group is achieved by reacting the diethyl nonanedioate with an appropriate amine or amide precursor.
- Reagents: Amino compounds bearing the 3-cyclohexyl-3-hydroxypropyl substituent or protected forms thereof.
- Catalysts and Conditions: Use of coupling agents such as carbodiimides (e.g., DCC, EDC) or activation via acid chlorides; mild heating to promote amide bond formation.
Representative Preparation Method (Hypothetical Example)
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification of nonanedioic acid | Nonanedioic acid, ethanol, H2SO4, reflux 6 h | 85 | Formation of diethyl nonanedioate |
| 2 | Activation of ester to acid chloride | SOCl2, reflux 2 h | 90 | Acid chloride intermediate |
| 3 | Amidation with 3-cyclohexyl-3-hydroxypropylamine | Amine, triethylamine, DCM, 0-25°C, 12 h | 75 | Formation of amide bond |
| 4 | Purification | Column chromatography | - | Removal of impurities |
Analytical and Research Findings
Spectroscopic Characterization:
- NMR (1H and 13C): Confirms ester, amide, hydroxy, and cyclohexyl groups.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight.
- IR Spectroscopy: Characteristic amide carbonyl stretch (~1650 cm⁻¹), ester carbonyl (~1735 cm⁻¹), and O-H stretch (~3400 cm⁻¹).
-
- Use of mild conditions to preserve hydroxy functionality.
- Avoidance of harsh acidic or basic conditions that may hydrolyze esters.
- Use of inert atmosphere (argon or nitrogen) to prevent oxidation.
-
- Typical overall yields range from 60-85% depending on step efficiency.
- Purity confirmed by HPLC and melting point analysis.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Nonanedioic acid, 3-cyclohexyl-3-hydroxypropylamine |
| Key Reactions | Esterification, acid chloride formation, amidation |
| Solvents | Ethanol, dichloromethane, tetrahydrofuran |
| Catalysts/Agents | Sulfuric acid, thionyl chloride, carbodiimides |
| Temperature Range | 0°C to reflux (~78°C) |
| Atmosphere | Inert (argon or nitrogen) |
| Purification | Column chromatography, recrystallization |
| Characterization | NMR, MS, IR, HPLC |
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino)nonanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Diethyl 2-((aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino)nonanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-((aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino)nonanedioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Distinctions |
|---|---|---|---|---|---|
| Diethyl 2-((aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino)nonanedioate | 72814-26-7 | C23H42N2O6 | 442.59 | Urea, hydroxyl, cyclohexyl, ethyl esters | Central urea linkage, branched hydrophobic side chain |
| Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate | 93942-58-6 | C22H41NO5 | 407.57 | Amine, hydroxyl, cyclohexyl, ethyl esters | Replaces urea with a primary amine; shorter alkyl chain |
| 1-(1-Adamantylmethoxy)-3-(dibutan-2-ylamino)propan-2-ol | 27866-08-6 | C22H41NO2 | 375.57 | Adamantyl ether, secondary amine, hydroxyl | Rigid adamantyl group; lacks dicarboxylate backbone |
| 4-(Octadecenylamino)-4-oxo-2-butenoic acid | 93804-04-7 | C22H41NO3 | 391.57 | α,β-unsaturated ester, long aliphatic chain | Linear unsaturated chain; distinct amphiphilic properties |
Diethyl 2-(3-Amino-1-Cyclohexyl-1-Hydroxypropyl)Nonanedioate (CAS 93942-58-6)
- Molecular Weight : Lower molecular weight (407.57 vs. 442.59) due to simplified side-chain structure.
- Functional Implications : The amine group may enhance reactivity in nucleophilic reactions but reduce stability under acidic conditions .
1-(1-Adamantylmethoxy)-3-(Dibutan-2-ylamino)Propan-2-ol (CAS 27866-08-6)
- Hydrophobic vs. Hydrophilic Balance : The adamantyl group (a rigid, polycyclic hydrocarbon) increases hydrophobicity significantly, contrasting with the target compound’s cyclohexyl-hydroxyl balance .
- Backbone Simplicity : Lacks the dicarboxylate ester backbone, limiting its utility in applications requiring chelation or pH-dependent solubility.
4-(Octadecenylamino)-4-Oxo-2-Butenoic Acid (CAS 93804-04-7)
- Chain Flexibility : The α,β-unsaturated ester and long octadecenyl chain create amphiphilic properties, favoring micelle formation in aqueous solutions—unlike the target compound’s branched hydrophobicity .
- Reactivity : The conjugated double bond may participate in Diels-Alder reactions, a feature absent in the urea-containing target compound.
Notes and Limitations
- Data Gaps : Empirical data on solubility, toxicity, and synthetic yields for these compounds are scarce in publicly available literature.
- Contradictions: lists conflicting molecular weights for CAS 93804-04-7 (C22H41NO3 = 391.57 g/mol vs. supplier-reported 407.5 g/mol). Users should verify values experimentally.
- Synthesis Challenges : The cyclohexyl-hydroxyl-urea motif in the target compound may require multi-step protection/deprotection strategies, increasing production costs compared to simpler analogues.
Biological Activity
Diethyl 2-((aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino)nonanedioate, also known by its CAS number 72814-26-7, is a compound of significant interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H42N2O6
- Molecular Weight : 442.59 g/mol
- CAS Number : 72814-26-7
- EINECS Number : 276-863-4
| Property | Value |
|---|---|
| Molecular Weight | 442.59 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the aminocarbonyl group and the cyclohexyl moiety suggests potential interactions with enzymes and receptors involved in metabolic pathways.
Potential Biological Effects:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of similar compounds exhibit antimicrobial properties, suggesting that this compound may also possess such effects.
- Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation, which could be an area for further investigation.
- Cytotoxicity : Research into related compounds has revealed cytotoxic effects on certain cancer cell lines, indicating a potential therapeutic application.
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Anti-inflammatory Research :
- Cytotoxicity Assessment :
Summary of Biological Activities
| Activity Type | Evidence Level | Notes |
|---|---|---|
| Antimicrobial | Moderate | Requires further testing |
| Anti-inflammatory | Moderate | Potential for therapeutic use |
| Cytotoxicity | Emerging | Promising for cancer research |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
